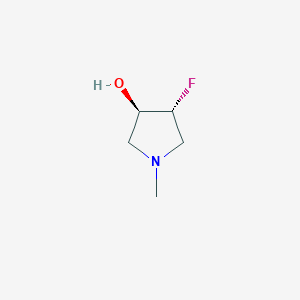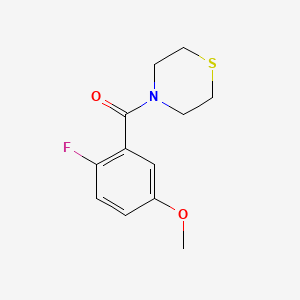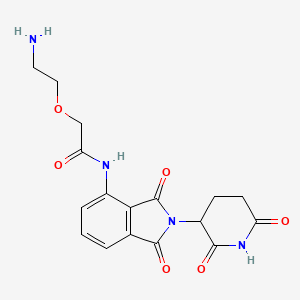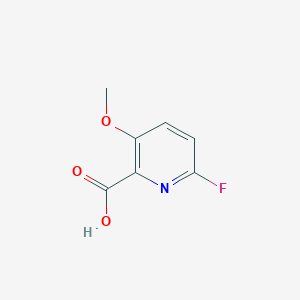
6-Fluoro-3-methoxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-methoxypicolinic acid is a fluorinated derivative of picolinic acid It is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxypicolinic acid typically involves the fluorination of 3-methoxypicolinic acid. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-3-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of 6-fluoro-3-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 3-methoxypicolinic acid.
Substitution: Formation of 6-amino-3-methoxypicolinic acid or 6-thio-3-methoxypicolinic acid.
Applications De Recherche Scientifique
6-Fluoro-3-methoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic the hydrogen bond acceptor properties of other functional groups.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects. The methoxy group also contributes to the compound’s overall lipophilicity, affecting its absorption and distribution in biological systems.
Comparaison Avec Des Composés Similaires
6-Methoxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoropicolinic acid: Lacks the methoxy group, affecting its lipophilicity and reactivity.
3-Fluoropicolinic acid: Fluorine atom at a different position, leading to variations in reactivity and biological activity.
Uniqueness: 6-Fluoro-3-methoxypicolinic acid is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
6-fluoro-3-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
HEMWFVGRCZMMQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


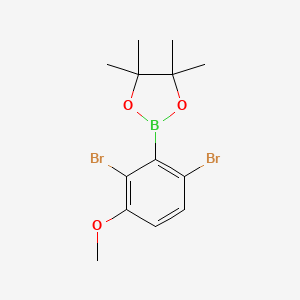


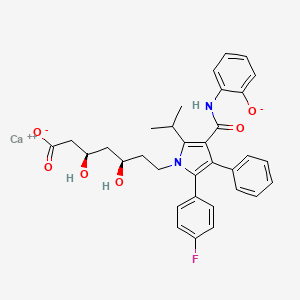
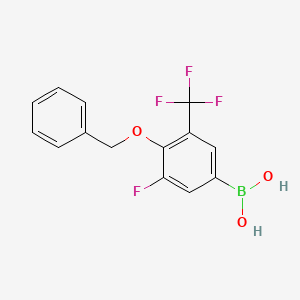
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)


